

Therapeutic Potential of (Rac)-M826: A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	(Rac)-M826			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-M826 is the racemic mixture of M826, a potent, selective, and reversible non-peptide inhibitor of caspase-3.[1] Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a significant therapeutic target for conditions characterized by excessive programmed cell death, particularly neurodegenerative diseases.[2] This technical guide provides an in-depth overview of the therapeutic potential of (Rac)-M826, focusing on the pharmacological data, mechanism of action, and experimental protocols related to its active enantiomer, M826.

Core Compound Information

Property	Value	Source
Compound Name	(Rac)-M826	MedChemExpress
Active Enantiomer	M826	[2]
Molecular Formula	C28H45N7O6	ChemBK
Mechanism of Action	Selective and reversible inhibitor of caspase-3	[1][2]
Therapeutic Area	Nervous system diseases, neuroprotection	[1][2]



Quantitative Data: Efficacy of M826

The following tables summarize the key quantitative data demonstrating the inhibitory potency and neuroprotective effects of M826 from preclinical studies.

In Vitro Potency

Parameter	Value	Description	Reference
IC50	0.005 μM (5 nM)	Concentration for 50% inhibition of recombinant human caspase-3 activity.	[3]
Ki	0.7 nM	Inhibitor constant for caspase-3.	[3]

In Vivo Neuroprotective Effects in a Rat Model of Huntington's Disease

Data obtained from a study using a rat model of Huntington's disease induced by malonate. M826 was administered via intrastriatal injection.



Parameter	Result	Description of Measurement	Reference
Reduction in Active Caspase-3	66%	Reduction in the number of neurons expressing active caspase-3 in the striatum.	[2][4]
Reduction in Lesion Volume	39%	Reduction in the total lesion volume in the striatum 24 hours after injury.	[2][4]
Reduction in Cell Death	24%	Reduction in DNA fragmentation as a measure of cell death.	[2][3][4]
Elimination Half-life (T1/2)	3 hours	The elimination half- life of M826 in the rat striatum.	[2]

Mechanism of Action: Inhibition of the Apoptotic Signaling Pathway

M826 exerts its therapeutic effects by directly inhibiting caspase-3, a key protease in the final execution phase of apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3. Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. By reversibly binding to and inhibiting caspase-3, M826 prevents these downstream events, thereby protecting cells from apoptotic death.[5]

Caspase-3 Signaling Pathway





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Caption: M826 inhibits the execution phase of apoptosis by targeting active Caspase-3.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of caspase-3 inhibitors like M826. Below are representative protocols for key experiments.

In Vivo Neuroprotection Study in a Rat Model of Huntington's Disease

This protocol is based on the study by Ona et al. (2004) investigating the neuroprotective effects of M826.

- Animal Model: Adult male Sprague-Dawley rats are used. Huntington's disease-like pathology is induced by intrastriatal injection of malonate.
- Drug Administration: M826 (1.5 nmol) is administered via a single intrastriatal injection 10 minutes after the malonate infusion.
- Pharmacokinetic Analysis:
 - A tritiated analogue of M826, [[3H]M826], is used for pharmacokinetic and autoradiography studies.[2]



- Following intrastriatal injection, brain tissue is collected at various time points to determine the diffusion and elimination half-life of the compound.
- · Assessment of Caspase-3 Activity:
 - 24 hours post-injury, animals are sacrificed, and brain tissue is processed for immunohistochemistry.
 - Sections are stained with antibodies specific for the active form of caspase-3.
 - The number of neurons expressing active caspase-3 is quantified.[2][4]
- Evaluation of Neuroprotection:
 - Lesion Volume: Brains are sectioned and stained with a neuronal marker (e.g., cresyl violet). The volume of the lesion in the striatum is measured using imaging software.[4]
 - Cell Death: DNA fragmentation is quantified using an ELISA-based assay from tissue extracts of the ipsilateral striatum.[2][4]

In Vitro Caspase-3 Activity Assay (Fluorometric)

This is a general protocol to determine the enzymatic inhibitory activity of a compound against caspase-3.

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT).
 - Reconstitute the fluorogenic caspase-3 substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), in DMSO.
 - Prepare serial dilutions of M826.
- · Assay Procedure:
 - In a 96-well microplate, add the reaction buffer, recombinant active caspase-3, and the M826 dilution.

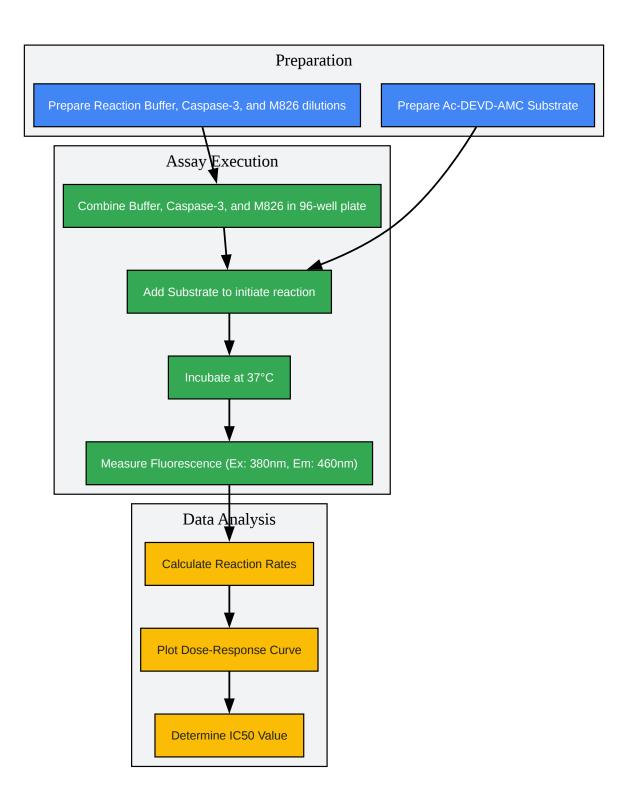






- Initiate the reaction by adding the Ac-DEVD-AMC substrate.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6][7]
- Data Analysis:
 - Calculate the rate of substrate cleavage for each concentration of M826.
 - Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.





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